2-Morpholino-5-nitrobenzaldehyde

X-ray crystallography solid-state chemistry polymorph screening

2-Morpholino-5-nitrobenzaldehyde (CAS 30742-62-2; molecular formula C₁₁H₁₂N₂O₄; molecular weight 236.22 g/mol) is a nitroaromatic benzaldehyde derivative bearing a morpholine ring at the ortho position and a nitro group at the para position relative to the aldehyde functionality. It is a yellow crystalline solid with a melting point of 115 °C and predicted density of 1.34 g/cm³.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 30742-62-2
Cat. No. B1273712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-5-nitrobenzaldehyde
CAS30742-62-2
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
InChIKeyPCGDWIWUQDHQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholino-5-nitrobenzaldehyde (CAS 30742-62-2): Procurement-Relevant Identity and Chemical Class Overview


2-Morpholino-5-nitrobenzaldehyde (CAS 30742-62-2; molecular formula C₁₁H₁₂N₂O₄; molecular weight 236.22 g/mol) is a nitroaromatic benzaldehyde derivative bearing a morpholine ring at the ortho position and a nitro group at the para position relative to the aldehyde functionality [1]. It is a yellow crystalline solid with a melting point of 115 °C and predicted density of 1.34 g/cm³ . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, with the aldehyde group enabling condensation reactions (e.g., Knoevenagel, reductive amination, hydrazone formation) and the nitro group serving as a precursor to amine functionality via reduction [1]. Commercially, it is supplied by Thermo Fisher Scientific (Maybridge collection) at 97% assay purity .

Why Generic Substitution Fails: Structural Specificity of 2-Morpholino-5-nitrobenzaldehyde That Prevents Simple Analog Interchange


Within the morpholino-nitrobenzaldehyde family, multiple regioisomers and heterocyclic analogs exist (e.g., 5-morpholino-2-nitrobenzaldehyde [CAS 113259-81-7], 4-morpholino-3-nitrobenzaldehyde [CAS 300541-91-7], and 5-nitro-2-(piperidino)benzaldehyde [CAS 30742-60-0]), each presenting the same molecular formula or closely related scaffolds [1]. However, the precise 2-morpholino-5-nitro substitution pattern of the target compound creates a unique electronic environment: the electron-donating morpholine is ortho to the reactive aldehyde, while the electron-withdrawing nitro group occupies the para position, directly modulating both aldehyde electrophilicity and the reduction potential of the nitro group [2]. Replacement with the piperidine analog eliminates the morpholine ether oxygen, reducing hydrogen bond acceptor count from 5 to 4 and increasing computed lipophilicity (XLogP3) from 1.0 to 2.2 [1][3]. Regioisomeric interchange (e.g., to 5-morpholino-2-nitrobenzaldehyde) swaps the donor/acceptor positions, fundamentally altering the dipole moment and the reactivity of both functional handles . These differences are not cosmetic—they translate into measurably distinct crystal packing, solubility, melting behavior, and downstream synthetic outcomes, as quantified below.

Quantitative Differentiation Evidence for 2-Morpholino-5-nitrobenzaldehyde Versus Closest Analogs


Crystal Structure Divergence: Monoclinic P2₁/n Packing of the Morpholino Derivative Versus Triclinic P-1 Packing of the Piperidine Analog

A direct single-crystal X-ray diffraction study by Koblavi-Mansilla et al. (2017) determined the crystal structures of both 2-morpholino-5-nitrobenzaldehyde and its piperidine analog 5-nitro-2-(piperidino)benzaldehyde under comparable conditions [1]. The morpholino derivative crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.419(2) Å, b = 7.437(1) Å, c = 17.758(1) Å, β = 96.888(1)°, Z = 4, and calculated density d_c = 1.421 g/cm³, with a final R factor of 0.0534 [1][2]. In stark contrast, the piperidine analog crystallizes in the triclinic space group P-1 with a = 5.686 Å, b = 10.102 Å, c = 10.221 Å, α = 80.767°, β = 80.733°, γ = 86.034°, and a higher final R factor of 0.072 (0.0453 for significantly intense reflections) [3]. The morpholine ring adopts a chair conformation in the solid state, and crystal packing is governed by hydrogen bonding interactions that are absent in the piperidine analog due to the lack of the ether oxygen [1].

X-ray crystallography solid-state chemistry polymorph screening

Lipophilicity Differentiation: XLogP3 of 1.0 for Morpholino Derivative Versus 2.2 for Piperidine Analog

Computed partition coefficients from PubChem (XLogP3 algorithm, release 2025.04.14) provide a cross-study comparable metric for lipophilicity [1][2]. The target compound 2-morpholino-5-nitrobenzaldehyde has an XLogP3 value of 1.0, reflecting the polarizing effect of the morpholine ether oxygen [1]. The direct piperidine analog 5-nitro-2-(piperidino)benzaldehyde, in which the morpholine oxygen is replaced by a methylene unit, exhibits an XLogP3 of 2.2—an increase of 1.2 log units, corresponding to approximately a 16-fold higher predicted octanol-water partition coefficient [2]. This difference is consistent with the additional hydrogen bond acceptor contributed by the morpholine oxygen (HBA count: 5 for target vs 4 for piperidine analog) and the lower molecular weight-normalized hydrophilicity of the morpholine-containing scaffold [1][2].

physicochemical profiling drug-likeness logP

Melting Point and Thermal Behavior: 115 °C for Morpholino Derivative Versus 122–123 °C for Piperidine Analog

Experimentally determined melting points from vendor specification sheets and authoritative databases reveal a clear thermal differentiation . 2-Morpholino-5-nitrobenzaldehyde melts at 115 °C , whereas 5-nitro-2-(piperidino)benzaldehyde melts at 122–123 °C . The 7–8 °C higher melting point of the piperidine analog is consistent with its triclinic crystal packing and absence of the morpholine ether oxygen, which alters intermolecular hydrogen bonding networks. Additionally, the predicted boiling point of the morpholino derivative is 437 °C (at 760 mmHg) versus 413.5 °C for the piperidine analog , and predicted density is 1.34 g/cm³ versus 1.264 g/cm³ .

thermal analysis solid-state characterization DSC

Regioisomeric Differentiation: Electronic Effect of 2-Morpholino-5-nitro Substitution Pattern Versus 5-Morpholino-2-nitro

The 2-morpholino-5-nitrobenzaldehyde (CAS 30742-62-2) places the electron-donating morpholine substituent ortho to the aldehyde and the electron-withdrawing nitro group para to the aldehyde [1]. In the regioisomer 5-morpholino-2-nitrobenzaldehyde (CAS 113259-81-7), these positions are swapped: the morpholine is para to the aldehyde and the nitro is ortho to the aldehyde . This substitution pattern swap fundamentally alters the electrophilicity of the aldehyde carbon. In the target compound, the ortho-morpholine donates electron density into the aldehyde-bearing ring carbon via resonance, reducing aldehyde electrophilicity relative to the regioisomer where the ortho-nitro group withdraws electron density and activates the aldehyde toward nucleophilic attack [2]. Although direct experimental kinetic data comparing these two regioisomers are not available in the public literature, the computed electrostatic potential at the carbonyl carbon differs systematically as a class-level inference based on the Hammett σₚ constants of morpholino (σₚ ≈ -0.50) versus nitro (σₚ = +0.78) substituents [2].

regioisomer electronic effects reactivity SAR

Commercial Purity Specification: 97% Assay from Thermo Fisher Maybridge Collection with Documented Analytical Traceability

2-Morpholino-5-nitrobenzaldehyde is available from Thermo Fisher Scientific (Maybridge collection) with a certified assay percent range of 97%, packaged in amber glass bottles, and identified by MDL number MFCD00439921 and PubChem CID 2794872 . The product is also stocked by Santa Cruz Biotechnology (catalog sc-261259) for research use . In comparison, the piperidine analog 5-nitro-2-(piperidino)benzaldehyde is typically offered at ≥95% purity from multiple vendors . While the 2% nominal purity difference between 97% and 95% may appear modest, the morpholino derivative benefits from inclusion in the Maybridge screening collection, implying broader availability of batch-specific Certificates of Analysis and spectroscopic characterization data (NMR, HPLC) upon request .

purity specification quality control procurement

Evidence-Backed Application Scenarios for 2-Morpholino-5-nitrobenzaldehyde in Research and Industrial Procurement


Crystallography-Grade Building Block for Solid-State Structure Determination and Polymorph Screening

The well-characterized monoclinic P2₁/n crystal structure with refined R factor of 0.0534 [1] makes 2-morpholino-5-nitrobenzaldehyde suitable as a crystallography-grade reference compound for single-crystal X-ray diffraction studies, polymorph screening campaigns, and solid-state NMR method development. Its distinct crystal packing, governed by morpholine ether-mediated hydrogen bonding, provides a benchmark solid form that contrasts sharply with the triclinic P-1 packing of the piperidine analog. Researchers requiring reproducible crystalline material for structural biology or materials characterization should prioritize this compound over its piperidine counterpart when morpholine-specific intermolecular interactions are relevant to the study hypothesis.

Medicinal Chemistry Building Block for GlyT1 Inhibitor and CNS-Targeted Library Synthesis

Derivatives of 2-morpholino-5-nitrobenzaldehyde have been reported as GlyT1 (glycine transporter 1) inhibitor scaffolds, with (2-morpholino-5-nitrophenyl)(4-m-tolylpiperazin-1-yl)methanone showing an EC₅₀ of 1.10 × 10³ nM in [³H]glycine uptake assays [2]. The lower XLogP3 (1.0 vs 2.2 for piperidine analog) [3] and higher hydrogen bond acceptor count (5 vs 4) [3] make the morpholino scaffold more aligned with CNS drug-likeness criteria, where reduced lipophilicity is associated with lower nonspecific binding and improved metabolic stability. Medicinal chemists designing CNS-targeted compound libraries should select this building block over the piperidine analog when optimizing for CNS MPO (multiparameter optimization) desirability scores.

Aldehyde-Containing Intermediate for Knoevenagel Condensation and Reductive Amination Libraries

The aldehyde functionality of 2-morpholino-5-nitrobenzaldehyde enables Knoevenagel condensation with active methylene compounds (e.g., malonic acid) to yield α,β-unsaturated carboxylic acid derivatives such as (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid . The 2-morpholino-5-nitro substitution pattern provides a unique electronic environment where the ortho-morpholine moderates aldehyde electrophilicity through resonance donation, potentially affording greater chemoselectivity in condensation reactions compared to regioisomers with ortho-nitro activation [4]. This property is particularly valuable in parallel synthesis and combinatorial library production, where predictable and controlled reactivity is paramount.

Nitroarene Precursor for Amine-Functionalized Scaffold Generation via Selective Reduction

The para-nitro group of 2-morpholino-5-nitrobenzaldehyde can be selectively reduced to the corresponding aniline using established nitro reduction protocols (catalytic hydrogenation, metal/acid systems, or tetrahydroxydiboron-mediated metal-free conditions) . The resulting 5-amino-2-morpholinobenzaldehyde intermediate retains the aldehyde handle for further diversification while introducing an amine for amide coupling, sulfonamide formation, or diazotization chemistry. This dual orthogonal reactivity (aldehyde + latent amine) is preserved specifically by the 2-morpholino-5-nitro substitution pattern; regioisomeric interchange would alter the spatial relationship between these functional handles and compromise synthetic utility in scaffold-oriented synthesis.

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